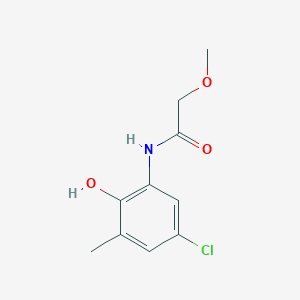
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide, also known as CHMA or Lidocaine N-Oxide, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. CHMA is a derivative of Lidocaine, a local anesthetic drug that has been widely used in medical practice for many years. However, CHMA has been found to have unique properties that make it a promising candidate for various medical applications.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide is similar to that of Lidocaine. It works by blocking the voltage-gated sodium channels in nerve cells, which prevents the transmission of pain signals to the brain. This makes it an effective local anesthetic that can be used to numb a specific area of the body.
Biochemical and Physiological Effects
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide has been found to have several biochemical and physiological effects that make it a promising candidate for various medical applications. It has been shown to have anti-inflammatory properties, which makes it useful for treating conditions such as arthritis and other inflammatory disorders. N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide has also been found to have antioxidant properties, which can help reduce oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide in lab experiments is its stability. Unlike Lidocaine, which is prone to degradation, N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide is a stable compound that can be stored for long periods without losing its potency. However, one of the limitations of using N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide. One area of research is the development of new prodrugs based on N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide that can be used for different medical applications. Another area of research is the investigation of the anti-inflammatory and antioxidant properties of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide, which could lead to the development of new treatments for various diseases. Additionally, research could be conducted to optimize the synthesis method of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide to make it more efficient and cost-effective.
Conclusion
In conclusion, N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide, or N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide, is a promising compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. Its unique properties make it a promising candidate for various medical applications, and research on N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide is ongoing to explore its full potential.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide can be achieved through a multi-step reaction process that involves the reaction of Lidocaine with various reagents. One of the most commonly used methods for synthesizing N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide is the oxidation of Lidocaine using sodium hypochlorite. This process involves the addition of sodium hypochlorite to a solution of Lidocaine in acetic acid, followed by the addition of sodium hydroxide to the resulting mixture. The product is then purified using column chromatography to obtain pure N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide.
Applications De Recherche Scientifique
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide has been the subject of numerous scientific studies due to its potential applications in various fields of medicine. One of the most significant applications of N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide is its use as a prodrug for Lidocaine. Prodrugs are compounds that are inactive in their original form but are metabolized in the body to produce an active drug. N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide is converted to Lidocaine in the body, which makes it an effective local anesthetic.
Propriétés
IUPAC Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-6-3-7(11)4-8(10(6)14)12-9(13)5-15-2/h3-4,14H,5H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRUJGCZHUGBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)NC(=O)COC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-hydroxy-3-methylphenyl)-2-methoxyacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


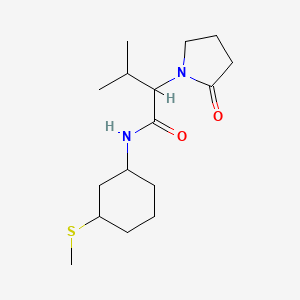
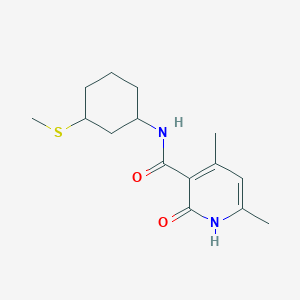
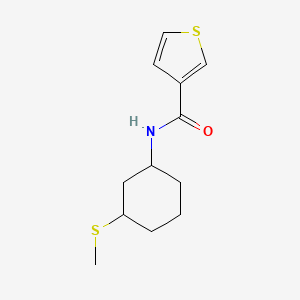
![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)

![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)
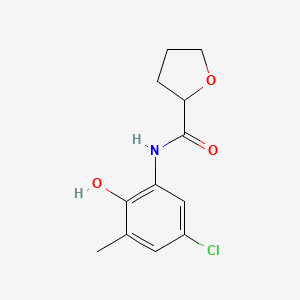
![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)

